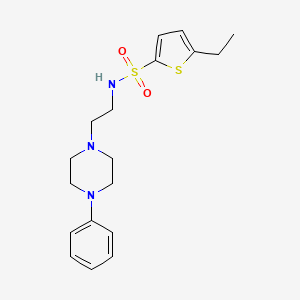

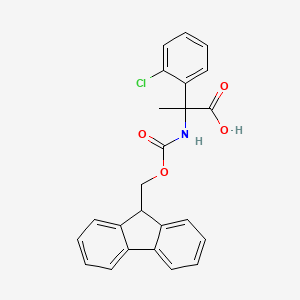

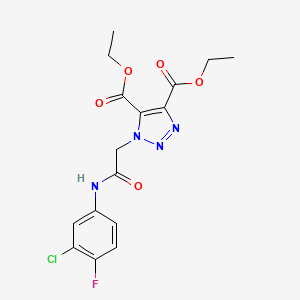

![molecular formula C10H11N3O3S B2557657 2-cyano-N'-[(4-methylphenyl)sulfonyl]acetohydrazide CAS No. 99056-41-4](/img/structure/B2557657.png)

2-cyano-N'-[(4-methylphenyl)sulfonyl]acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Anticancer Activity

Some novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives bearing the sulfone moiety, synthesized from 2-cyano-N'-[1-(4-(piperidin-1-ylsulfonyl) phenyl) ethylidene] acetohydrazide, have shown significant in-vitro anticancer activity against human breast cancer cell lines. Specifically, compounds with IC50 values of 20.6 and 25.5 μM exhibited better activity than the reference drug Doxorubicin, showcasing their potential as anticancer agents (Al-Said, Bashandy, Al-Qasoumi, & Ghorab, 2011).

Antimicrobial Evaluation

A study aimed at synthesizing new heterocyclic compounds incorporating the sulfamoyl moiety for antimicrobial use through reactions with N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide resulted in derivatives with promising antibacterial and antifungal activities. This research underscores the potential of such compounds in developing new antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Material Science Applications

Polyhydrazides and poly(amide-hydrazide)s derived from ether-sulfone-dicarboxylic acids exhibit properties such as solubility in polar organic solvents, the ability to form flexible and tough films, and high thermal stability. This research indicates their applicability in material science, particularly for high-performance polymers (Hsiao & Chiou, 2001).

Corrosion Inhibition

2-Cyano-N-(4-morpholinobenzyldine) acetohydrazide has been studied as a corrosion inhibitor for galvanized steel and 304 stainless steel in sulfuric acid solutions. This compound effectively reduced corrosion, suggesting its utility in protecting metal surfaces in industrial applications (Gaber, 2021).

Electrosynthesis

Research into the electrosynthesis of sulfur-containing compounds from vinyl sulfones with a cyano group has demonstrated the formation of dimeric isothiazoles, suggesting a novel method for synthesizing sulfur-rich compounds for various applications (Kunugi, Jabbar, Mori, & Uno, 1999).

properties

IUPAC Name |

2-cyano-N'-(4-methylphenyl)sulfonylacetohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3S/c1-8-2-4-9(5-3-8)17(15,16)13-12-10(14)6-7-11/h2-5,13H,6H2,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHKASMJLILEYGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

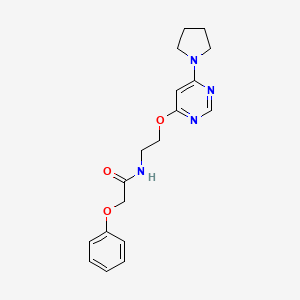

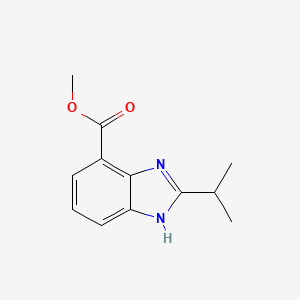

![methyl 2'-amino-1-ethyl-6'-(hydroxymethyl)-2,8'-dioxo-8'H-spiro[indoline-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate](/img/structure/B2557576.png)

![diethyl 3-methyl-5-(2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)thiophene-2,4-dicarboxylate](/img/no-structure.png)

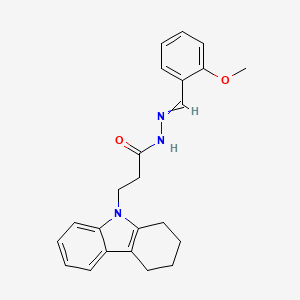

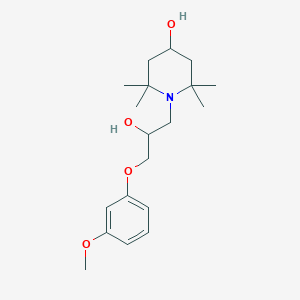

![ethyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoate](/img/structure/B2557587.png)

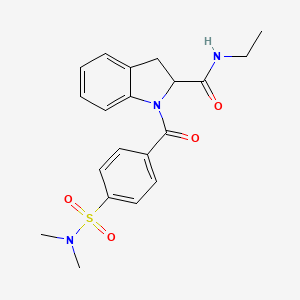

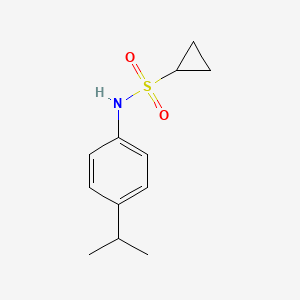

![4-[1-[4-(3,4-Dimethylphenoxy)butyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one](/img/structure/B2557593.png)